
(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid” is a unique chemical compound with the molecular formula C10H13NO2S . It has a molecular weight of 211.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(SCCc1ccccn1)C(O)=O . The InChI key for this compound is KGXMQKHBWDSVNQ-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 211.28 .Scientific Research Applications
Corrosion Inhibition
One of the prominent applications of derivatives of "(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid" is in corrosion inhibition. (Bouklah, Ouassini, Hammouti, & Idrissi, 2005) investigated the efficiency of [(2-pyridin-4-ylethyl)thio]acetic acid in inhibiting steel corrosion in sulphuric acid solutions. This study showed that the compound acts as a mixed inhibitor, with the highest efficiency observed at specific concentrations. The adsorption of the compound on the steel surface was found to follow the Langmuir adsorption isotherm.
Quantum Chemical Studies
Derivatives of "this compound" have also been the subject of quantum chemical studies to understand their molecular properties. (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012) performed DFT and quantum-chemical calculations on various derivatives, including analysis on their electronic properties such as HOMO and LUMO energies. These studies provide insights into the electronic structure and reactivity of these compounds.
Synthesis and Molecular Docking
The synthesis of novel derivatives of "this compound" and their potential biological applications have been explored. (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018) synthesized a series of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings. The study revealed moderate to good binding energies, suggesting potential antimicrobial and antioxidant activities.
Catalysis
Compounds related to "this compound" have been used as catalysts in various chemical reactions. (Tao, Lu, Lu, Huang, Zhou, & Wu, 2011) discussed the use of Bronsted acidic ionic liquids composed of derivatives of this compound as catalysts in esterification reactions, highlighting their noncorrosive nature and efficient catalytic activity.
Antimicrobial Activity
The potential antimicrobial activities of "this compound" derivatives have been investigated. (Raju, Stephen, Subbu, Debjani, Perumal, & Dharmarajan, 2010) explored the synthesis of highly functionalized pyridines with potent activity against Mycobacterium tuberculosis, indicating the potential of these compounds in antimicrobial applications.
Safety and Hazards
According to the safety data sheet, “(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid” is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of inhalation, skin contact, eye contact, or ingestion, standard first aid measures should be taken . It’s always recommended to handle chemicals with appropriate safety measures.
Properties
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-13-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGRWHZPFHEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
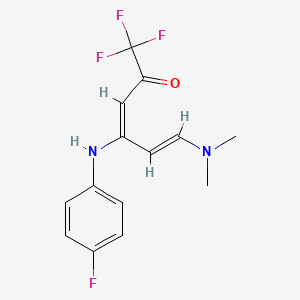
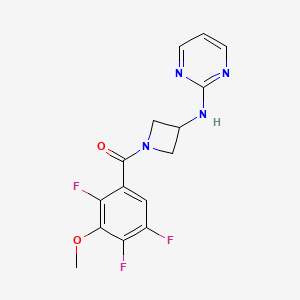
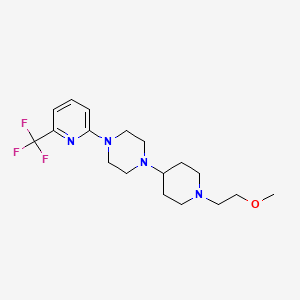
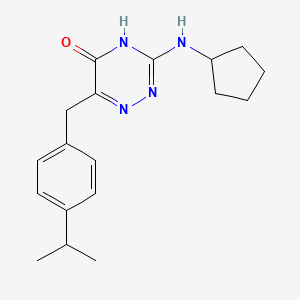
![Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2710302.png)
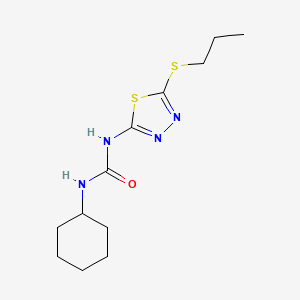

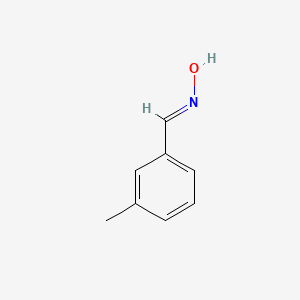
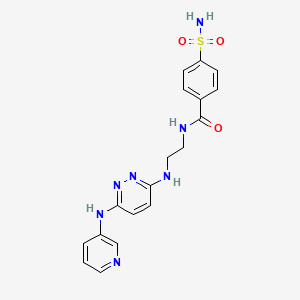
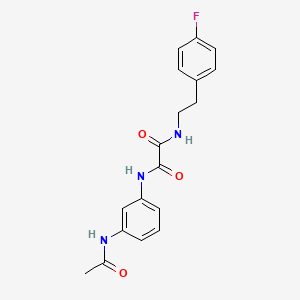
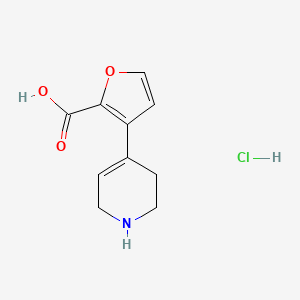
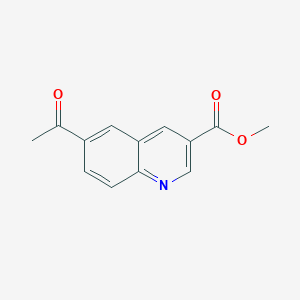
![6-Benzyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2710319.png)
![3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid](/img/structure/B2710320.png)
